molecular formula C15H16N4S B7577308 2-[2-(1,3-Thiazol-4-yl)ethylamino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-[2-(1,3-Thiazol-4-yl)ethylamino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No. B7577308
M. Wt: 284.4 g/mol
InChI Key: QPTOSWDWLABBTI-UHFFFAOYSA-N
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Description

2-[2-(1,3-Thiazol-4-yl)ethylamino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile, also known as TQ, is a compound that has been extensively studied for its potential therapeutic properties. TQ belongs to the class of quinoline derivatives and contains a thiazole ring in its structure. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 2-[2-(1,3-Thiazol-4-yl)ethylamino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to have anti-microbial properties, which may be useful in the treatment of bacterial and fungal infections.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-(1,3-Thiazol-4-yl)ethylamino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.

Future Directions

There are several potential future directions for research on 2-[2-(1,3-Thiazol-4-yl)ethylamino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory properties of this compound. Additionally, there is a need for further studies to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 2-[2-(1,3-Thiazol-4-yl)ethylamino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be achieved through various methods, including the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of sodium ethoxide, followed by cyclization with ethyl cyanoacetate. Another method involves the reaction of 2-aminothiophenol with 3-chloro-1-cyano-2-propen-1-one in the presence of sodium ethoxide, followed by cyclization with ethyl cyanoacetate.

Scientific Research Applications

2-[2-(1,3-Thiazol-4-yl)ethylamino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-cancer properties. Studies have shown that this compound has the ability to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.

properties

IUPAC Name

2-[2-(1,3-thiazol-4-yl)ethylamino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4S/c16-8-12-7-11-3-1-2-4-14(11)19-15(12)17-6-5-13-9-20-10-18-13/h7,9-10H,1-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTOSWDWLABBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)NCCC3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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